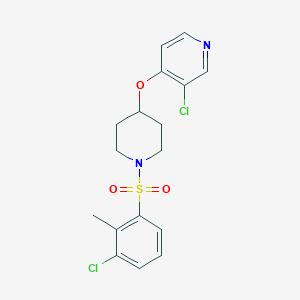

3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

CAS No.: 2034395-62-3

Cat. No.: VC6765862

Molecular Formula: C17H18Cl2N2O3S

Molecular Weight: 401.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034395-62-3 |

|---|---|

| Molecular Formula | C17H18Cl2N2O3S |

| Molecular Weight | 401.3 |

| IUPAC Name | 3-chloro-4-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine |

| Standard InChI | InChI=1S/C17H18Cl2N2O3S/c1-12-14(18)3-2-4-17(12)25(22,23)21-9-6-13(7-10-21)24-16-5-8-20-11-15(16)19/h2-5,8,11,13H,6-7,9-10H2,1H3 |

| Standard InChI Key | VFVITVRCGNLNKO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Below is an outline of the general synthetic route:

-

Sulfonylation Reaction:

-

The starting material, 3-chloro-2-methylbenzenesulfonic acid, undergoes sulfonylation with thionyl chloride to form the sulfonyl chloride intermediate.

-

-

Piperidine Modification:

-

The sulfonyl chloride reacts with piperidin-4-ol under controlled conditions to yield the sulfonamide derivative.

-

-

Ether Formation:

-

The piperidin-4-ol derivative is coupled with 3-chloro-4-hydroxypyridine via a nucleophilic substitution reaction using appropriate catalysts.

-

-

Purification and Characterization:

-

The final product is purified through recrystallization or chromatographic techniques.

-

Analytical methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the compound's structure.

-

Potential Biological Activities

Compounds containing similar structural motifs have demonstrated diverse pharmacological properties, including:

-

Antibacterial Activity:

-

Sulfonamides are known to inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis.

-

-

Anti-inflammatory Effects:

-

Piperidine derivatives often exhibit anti-inflammatory properties by modulating inflammatory mediators.

-

-

Anticancer Potential:

-

Molecular docking studies on related compounds suggest potential binding to cancer-related proteins, indicating cytotoxic effects against tumor cells.

-

Applications in Research

This compound's unique structure makes it a valuable tool in medicinal chemistry for:

-

Drug design targeting bacterial infections or inflammatory diseases.

-

Structure–activity relationship (SAR) studies to optimize biological efficacy.

-

Development of enzyme inhibitors for therapeutic use.

Research Gaps and Future Directions

While the compound shows promise in theoretical applications, further research is needed to:

-

Conduct in vitro and in vivo biological evaluations.

-

Investigate pharmacokinetics and toxicity profiles.

-

Explore its efficacy in combination therapies for complex diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume